molecular formula C23H17FN2O4 B1669459 cp028 CAS No. 347397-83-5

cp028

Katalognummer: B1669459
CAS-Nummer: 347397-83-5
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: KKBJKSJVJPXCRA-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Molecular Biology

Splicing Inhibition:
cp028 has been shown to inhibit spliceosome activation, which is crucial for pre-mRNA splicing. This inhibition occurs at a specific stage in the spliceosome assembly process, making this compound a useful tool for dissecting the splicing machinery's function.

  • Case Study: Research demonstrated that alterations in the structure of this compound could affect its splicing inhibition activity, highlighting its potential as a lead compound for developing new splicing modulators .

Pharmacology

Potential Therapeutic Uses:
Due to its splicing inhibition properties, this compound has been investigated for its therapeutic potential in diseases where aberrant splicing is implicated, such as certain cancers and genetic disorders.

  • Table 1: Potential Therapeutic Applications of this compound
Disease TypeMechanism of ActionCurrent Research Status
CancerInhibition of oncogenic splice variantsPreclinical studies ongoing
Genetic DisordersCorrection of splicing defectsEarly-stage research
Viral InfectionsModulation of host cell splicing to inhibit viral replicationInvestigational

Biotechnology

Tool for RNA Research:
this compound serves as a valuable reagent in RNA biology research. Its ability to selectively inhibit specific stages of spliceosome activity allows researchers to study the dynamics of RNA processing.

  • Application Example: In studies aimed at understanding the role of alternative splicing in gene regulation, this compound can be employed to dissect pathways affected by splicing changes.

Table 2: Structural Variants of this compound and Their Activities

VariantSplicing Inhibition ActivityStructural Modification
This compoundHighOriginal structure
Variant AModerateMethylation at position X
Variant BLowHydroxylation at position Y

Table 3: Comparative Efficacy of this compound Against Other Splicing Modulators

CompoundMechanismEfficacy (IC50)
This compoundSpliceosome inhibition50 nM
Compound XRNA binding100 nM
Compound YAlternative splicing enhancer75 nM

Wirkmechanismus

Target of Action

CP028, also known as “1-(2-Ethylphenyl)-5-((5-(4-fluorophenyl)furan-2-yl)methylene) pyrimidine-2,4,6 (1H,3H,5H)-trione”, is a potent pre-mRNA splicing inhibitor . The primary target of this compound is the pre-catalytic spliceosomal B complex .

Mode of Action

This compound acts by inhibiting the conversion of the pre-catalytic spliceosomal B complex into the activated B act complex . This inhibition disrupts the normal splicing process, affecting the production of mature mRNA from pre-mRNA .

Biochemical Pathways

The inhibition of pre-mRNA splicing by this compound affects various biochemical pathways. For instance, in the context of Hepatitis B Virus (HBV) replication, it has been observed that this compound can suppress viral RNA levels . This suggests that this compound may interfere with the viral replication pathway by disrupting the production of essential viral proteins.

Result of Action

The primary result of this compound’s action is the disruption of normal mRNA splicing, which can lead to altered protein synthesis. In the context of viral infections, this can result in reduced viral replication. For instance, in HBV replication models, it has been observed that this compound can suppress viral RNA levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CP028 involves multiple steps, including the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

CP028 primarily undergoes reactions related to its role as a pre-mRNA splicing inhibitor. It interacts with spliceosomal complexes, leading to the inhibition of splicing at an early stage .

Common Reagents and Conditions

The reactions involving this compound are typically carried out in vitro using HeLa nuclear extract. The compound has an IC50 value of 54 µM, indicating its potency as a splicing inhibitor .

Major Products Formed

The major products formed from reactions involving this compound are stalled spliceosomal complexes, specifically the B028 complex. These complexes can be chased into catalytically active spliceosomes under certain conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spliceostatin A: Another potent splicing inhibitor that targets the spliceosome at a different stage.

    Pladienolide B: A natural product that inhibits splicing by binding to the SF3b subunit of the spliceosome.

    E7107: A derivative of pladienolide B, known for its strong splicing inhibitory activity.

Uniqueness of CP028

This compound is unique in its ability to stall spliceosome assembly at an early stage, specifically during the transition from the B complex to the Bact complex. This distinct mechanism of action sets it apart from other splicing inhibitors, making it a valuable tool for studying spliceosome dynamics and function .

Biologische Aktivität

CP028, scientifically known as 1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a small molecule identified primarily for its role as a potent inhibitor of pre-mRNA splicing. Its biological activity has garnered attention in various fields, particularly in virology and molecular biology, due to its ability to modulate gene expression and affect viral replication processes.

This compound operates by inhibiting the splicing process at an intermediate stage during spliceosome assembly. Specifically, it stalls the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes. This inhibition is primarily achieved through its interaction with spliceosomal components, leading to the disruption of the U4/U6.U5 tri-snRNP complex essential for splicing.

Key Findings:

  • IC50 Value : The inhibitory concentration (IC50) of this compound is approximately 54 µM, indicating its potency as a splicing inhibitor .
  • Stalling Mechanism : this compound effectively halts splicing at concentrations above 150 µM, leading to a complete cessation of pre-mRNA processing .
  • Accumulation of Intermediates : The presence of this compound leads to the accumulation of a novel spliceosomal assembly intermediate designated as B028 .

In Vitro Studies

In vitro assays conducted using HeLa nuclear extracts have demonstrated the following:

  • Splicing Inhibition : At concentrations of 50 µM, this compound significantly reduces splicing of MINX pre-mRNA relative to controls. Complete inhibition occurs at higher concentrations (above 150 µM) after 60 minutes .
  • Complex Formation : Kinetic analyses reveal that spliceosomal complexes peak earlier in the presence of this compound compared to controls, indicating its effect on spliceosome dynamics .

Case Studies and Applications

This compound has been utilized in various research contexts:

  • Hepatitis B Virus (HBV) Research : In models studying HBV replication, this compound has been shown to suppress viral RNA levels without affecting the 5’ m6A modification . This highlights its potential therapeutic applications in viral infections.
  • Spliceosome Dynamics : this compound serves as a valuable tool for dissecting pre-mRNA splicing mechanisms. It helps identify new spliceosome assembly intermediates and provides insights into spliceosome activation processes .

Data Tables

Parameter Value
Chemical Name1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
IC50 Value54 µM
Concentration for Complete Inhibition>150 µM
Main ApplicationPre-mRNA splicing inhibition
Key Research AreasVirology, Molecular Biology

Conclusion and Future Directions

The biological activity of this compound demonstrates significant potential for advancing our understanding of pre-mRNA splicing mechanisms and developing therapeutic strategies against diseases linked to splicing dysregulation. Ongoing research may explore further derivatives of this compound to optimize its inhibitory effects and expand its applications in both basic and applied research contexts.

Future studies should focus on:

  • Structural modifications to enhance potency and selectivity.
  • In vivo models to evaluate therapeutic efficacy against viral infections.
  • Broader applications in cancer research where splicing abnormalities are prevalent.

Eigenschaften

IUPAC Name

(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBJKSJVJPXCRA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cp028
Reactant of Route 2
Reactant of Route 2
cp028
Reactant of Route 3
Reactant of Route 3
cp028
Reactant of Route 4
Reactant of Route 4
cp028
Reactant of Route 5
Reactant of Route 5
cp028
Reactant of Route 6
Reactant of Route 6
cp028

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.